Pentaerythritol trimethacrylate

描述

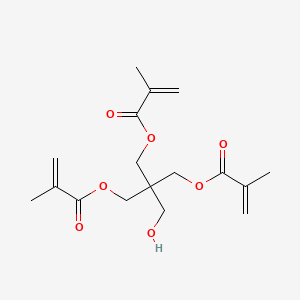

Structure

3D Structure

属性

IUPAC Name |

[2-(hydroxymethyl)-3-(2-methylprop-2-enoyloxy)-2-(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-11(2)14(19)22-8-17(7-18,9-23-15(20)12(3)4)10-24-16(21)13(5)6/h18H,1,3,5,7-10H2,2,4,6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDXBRVLWDGRBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CO)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40909644 | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-66-1 | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol trimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003524661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2-(hydroxymethyl)-2-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylolmethane trimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40909644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)-2-[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Derivatization of Pentaerythritol Trimethacrylate

Esterification Methodologies for Pentaerythritol (B129877) Trimethacrylate Synthesis

The synthesis of pentaerythritol acrylates, including the trimethacrylate variant, is predominantly achieved through direct esterification or transesterification methods. nih.gov These processes involve the reaction of pentaerythritol with an acrylic acid source.

Direct Esterification Processes

Direct esterification involves the reaction of pentaerythritol with acrylic acid, typically in the presence of an acid catalyst and a solvent. patsnap.comjournalajocs.com This method is a common industrial route for producing polyol esters. ajgreenchem.com The reaction is generally carried out at elevated temperatures to facilitate the removal of water, a byproduct of the esterification, often through azeotropic distillation with a solvent like toluene. patsnap.comajgreenchem.com

Key parameters influencing the direct esterification process include the molar ratio of reactants, catalyst concentration, reaction temperature, and time. journalajocs.com For instance, in the synthesis of pentaerythritol diacrylate, a related compound, optimal conditions were found to be a catalyst concentration of 2.0 wt%, a reactant molar ratio (acrylic acid to pentaerythritol) of 2.7, a temperature of 403 K, and a reaction time of 240 minutes, yielding 64.5% of the product. journalajocs.com

A modified direct esterification process for pentaerythritol triacrylate has been developed to improve efficiency. This method involves reacting acrylic acid and pentaerythritol in the presence of a mixed catalyst system (phosphoric acid and methanesulfonic acid) and cyclohexane (B81311) as the solvent at 82°C for 7 hours. guidechem.com This approach reportedly reduces the reaction time from 11 hours to 7 hours and simplifies the subsequent purification steps. guidechem.com

Transesterification Routes

Transesterification offers an alternative pathway for the synthesis of pentaerythritol esters. This method involves the reaction of pentaerythritol with an acrylic acid ester, such as a palm oil methyl ester (POME), in the presence of a catalyst. semanticscholar.orgresearchgate.net Transesterification is often favored for its potential for higher conversion rates under milder operating conditions compared to direct esterification. semanticscholar.org

The process is typically carried out under vacuum to facilitate the removal of the alcohol byproduct (e.g., methanol), which drives the reaction towards the formation of the desired pentaerythritol ester. semanticscholar.orgresearchgate.net The reaction proceeds through a series of consecutive steps, forming mono-, di-, tri-, and finally tetra-esters of pentaerythritol. semanticscholar.org

Research on the synthesis of high oleic pentaerythritol tetraoleate esters via transesterification of POME with pentaerythritol identified optimal reaction conditions. These include a temperature of 160°C, a catalyst (sodium methoxide) concentration of 1.25% (w/w), a POME to pentaerythritol molar ratio of 4.5:1, a vacuum pressure of 10 mbar, and a stirring speed of 900 rpm. semanticscholar.orgresearchgate.net Under these conditions, a 36% (w/w) yield of the tetraoleate was achieved within 2 hours. semanticscholar.org

Catalytic Systems for Enhanced Synthesis Yields and Selectivity

The choice of catalyst is crucial in the synthesis of pentaerythritol esters, significantly impacting reaction rates, yields, and product selectivity. Various catalytic systems, both homogeneous and heterogeneous, have been employed.

Homogeneous acid catalysts such as sulfuric acid, p-toluenesulfonic acid (PTSA), and methanesulfonic acid are commonly used. patsnap.comajgreenchem.com While effective, inorganic acids like sulfuric acid can lead to equipment corrosion and the formation of byproducts, posing environmental concerns. patsnap.com Organic acids like PTSA offer an alternative with less corrosion, but their homogeneous nature makes catalyst recovery and product purification challenging. patsnap.com

To overcome these limitations, heterogeneous solid acid catalysts have been investigated. These catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and reduced environmental impact. patsnap.com Examples of solid acid catalysts include PTSA supported on silica (B1680970) and supported composite acid catalysts. journalajocs.compatsnap.com In the synthesis of pentaerythritol diacrylate, a PTSA-silica catalyst was effectively used. journalajocs.com Another study highlights the use of a supported composite acid catalyst for the synthesis of pentaerythritol tetra(3-mercaptobutyric acid) ester, which demonstrated higher acidity and catalytic activity, leading to improved esterification efficiency and shorter reaction times. patsnap.com

In transesterification reactions, basic catalysts like sodium methoxide (B1231860) are commonly employed. semanticscholar.orgresearchgate.net The concentration of the catalyst is a key variable affecting the yield of the final product.

The table below summarizes various catalytic systems used in the synthesis of pentaerythritol esters, along with their respective reaction conditions and outcomes.

| Catalyst System | Reactants | Reaction Type | Key Conditions | Outcome |

| p-Toluenesulfonic acid (PTSA) on Silica | Pentaerythritol, Acrylic Acid | Direct Esterification | T=403 K, t=240 min, wcat=2.0 wt% | 64.5% yield of Pentaerythritol Diacrylate. journalajocs.com |

| Phosphoric acid & Methanesulfonic acid | Pentaerythritol, Acrylic Acid | Direct Esterification | T=82°C, t=7 hours | Reduced reaction time and simplified process. guidechem.com |

| Sodium Methoxide | Palm Oil Methyl Ester, Pentaerythritol | Transesterification | T=160°C, 1.25% (w/w) catalyst | 36% (w/w) yield of Pentaerythritol Tetraoleate. semanticscholar.orgresearchgate.net |

| Supported Composite Acid Catalyst | Pentaerythritol, 3-Mercaptobutyric acid | Direct Esterification | Not specified | Higher acidity and catalytic activity, reusable. patsnap.com |

| p-Toluenesulfonic acid, Methanesulfonic acid, or Silicotungstic acid | Pentaerythritol, Acrylic Acid | Direct Esterification | T=70-115°C, t=3-5h | Not specified |

Purification and Isolation Techniques for High-Purity Pentaerythritol Trimethacrylate

After synthesis, the crude this compound product contains unreacted starting materials, catalyst, solvent, and byproducts, necessitating purification to achieve the desired purity. guidechem.com The purification process typically involves several steps, including washing, neutralization, extraction, and solvent removal. patsnap.comguidechem.com

A common purification sequence involves washing the reaction mixture with water to remove water-soluble impurities. guidechem.com This is often followed by neutralization with a basic solution, such as a mixture of sodium carbonate and sodium hydroxide, to remove acidic catalysts and unreacted acrylic acid. guidechem.com The pH is carefully adjusted during this step.

Subsequent extraction and washing steps are employed to further remove impurities. guidechem.com For instance, the organic phase may be washed with a sodium chloride solution. patsnap.com The removal of polymerization inhibitors, such as hydroquinone, which can affect product quality, is also a critical aspect of purification. guidechem.com

For laboratory-scale purification and for obtaining very high-purity products, column chromatography can be employed. journalajocs.com In the synthesis of pentaerythritol diacrylate, the product was purified using column chromatography for characterization purposes. journalajocs.com

A more complex purification method for crude pentaerythritol involves reacting it with an aldehyde (e.g., benzaldehyde) to form a pentaerythritol acetal (B89532). This derivative is then separated and purified by washing. The purified acetal is subsequently hydrolyzed in the presence of a dilute acid to regenerate the purified pentaerythritol, and the aldehyde is removed by distillation. google.com

Design and Synthesis of Novel this compound Analogues

The versatile structure of pentaerythritol allows for the design and synthesis of a wide range of novel analogues and derivatives with tailored properties for various applications. These derivatives are often synthesized by modifying the hydroxyl groups of pentaerythritol with different functional moieties.

One area of research focuses on the synthesis of pentaerythritol-based dendrimers. These highly branched macromolecules are built from a pentaerythritol core. The synthesis involves a series of iterative reactions, such as hydrosilylation and allylation, to create successive generations of the dendrimer. researchgate.net For example, novel carbosilane dendrimers have been synthesized starting from tetraallyl ether of pentaerythritol. researchgate.net

Another class of derivatives includes glycoconjugates, where carbohydrate units are attached to a pentaerythritol scaffold. These compounds have potential applications in biomedical research. A series of mono-, di-, tri-, and tetra-functionalized pentaerythritol derivatives have been synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. rsc.org These studies have shown that trivalent and tetravalent glycoclusters can act as effective molecular gelators. rsc.org

The synthesis of monosubstituted derivatives of pentaerythritol, such as pentaerythritol mono-O-benzyl ether, has also been explored. researchgate.net These compounds can serve as building blocks for more complex molecules, including dendrimers. Efficient synthetic routes for these mono-ethers have been developed, for example, through the selective benzylation of mono-O-benzylidenepentaerythritol via its dibutylstannylene acetal followed by hydrolysis, or by direct reduction of the benzylidene acetal. researchgate.net

The table below provides examples of novel pentaerythritol analogues and the synthetic strategies employed.

| Analogue/Derivative | Synthetic Approach | Key Features/Applications |

| Carbosilane Dendrimers | Iterative hydrosilylation and allylation from a pentaerythritol core. researchgate.net | Highly branched, potential for various material science applications. |

| Glycoconjugates | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach sugar units. rsc.org | Supramolecular gelators with potential biomedical applications. rsc.org |

| Mono-O-benzyl Ether | Selective benzylation and hydrolysis or direct reduction of a benzylidene acetal. researchgate.net | Building blocks for dendrimer synthesis. researchgate.net |

| Tetrakis [(p-aminophenoxy) methyl] methane | Synthesis from p-nitro phenol (B47542) and pentaerythritol tetra benzene (B151609) sulfonate. | Curing agent for epoxy resins to improve toughness. |

Polymerization Mechanisms and Kinetics of Pentaerythritol Trimethacrylate

Free Radical Polymerization of Pentaerythritol (B129877) Trimethacrylate

Free radical polymerization is a primary method for curing pentaerythritol trimethacrylate. specialchem.com This process can be initiated by thermal decomposition of initiators or through redox reactions, leading to the formation of highly crosslinked polymer networks. wikipedia.orgspectraphotopolymers.com

The choice of initiator system significantly impacts the polymerization of this compound. Common initiators include peroxides and azo compounds, which decompose upon heating to generate free radicals. akpachemicalus.comvulcanchem.com The efficiency and rate of polymerization are dependent on the initiator's decomposition kinetics and the reactivity of the generated radicals.

Table 1: Common Initiator Systems for Free Radical Polymerization

| Initiator Type | Examples | Activation Method |

| Peroxides | Benzoyl peroxide, Dicumyl peroxide | Thermal decomposition |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal decomposition |

| Redox Systems | Peroxide-amine systems | Chemical reaction |

This table provides examples of initiator systems commonly used in the free radical polymerization of acrylates and methacrylates.

The kinetics of this compound polymerization are complex due to its multifunctional nature. In bulk polymerization, the reaction rate can be very high, leading to a rapid increase in viscosity and the potential for autoacceleration. wikipedia.orgchemeurope.com The rate of polymerization is influenced by factors such as initiator concentration, temperature, and the presence of solvents. google.com

In solution polymerization, the presence of a solvent helps to dissipate heat and control the reaction rate by reducing the monomer concentration. However, the choice of solvent can also affect the chain transfer kinetics and the final properties of the polymer. The kinetics of this compound polymerization can be studied by monitoring the disappearance of the carbon-carbon double bonds of the methacrylate (B99206) groups, often using techniques like Fourier-transform infrared spectroscopy (FTIR). researchgate.net

A significant characteristic of the bulk polymerization of multifunctional monomers like this compound is the autoacceleration or gel effect, also known as the Trommsdorff–Norrish effect. wikipedia.orgchemeurope.com This phenomenon is characterized by a rapid increase in the polymerization rate and molecular weight at a certain conversion. wikipedia.org

Photopolymerization of this compound

Photopolymerization, or UV curing, is another important method for polymerizing this compound, offering advantages such as high cure speeds at ambient temperatures and spatial and temporal control over the polymerization process. nih.govbau.edu.tr This technique is widely used in applications like coatings, inks, and 3D printing. bau.edu.trsigmaaldrich.com

Photopolymerization is initiated by photoinitiators, which are compounds that generate reactive species (free radicals or cations) upon absorption of light, typically in the ultraviolet (UV) or visible range. spectraphotopolymers.comgoogle.com For the free-radical photopolymerization of this compound, Type I and Type II photoinitiators are commonly used. spectraphotopolymers.com

Type I Photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals.

Type II Photoinitiators undergo a bimolecular reaction where the excited photoinitiator interacts with a co-initiator (e.g., an amine) to generate free radicals through electron and proton transfer. spectraphotopolymers.com

The choice of photoinitiator is critical and depends on the wavelength of the light source. For example, some photoinitiators are activated by UV light, while others are sensitive to visible light. spectraphotopolymers.comtcichemicals.com A study on a photocurable 3D printer ink based on pentaerythritol triacrylate utilized lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a water-soluble photoinitiator, which was activated by 395 nm UV light. bau.edu.tr The concentration of the photoinitiator and any co-initiators can significantly affect the polymerization kinetics and the final properties of the cured material. bau.edu.trnih.gov

Table 2: Examples of Photoinitiators for this compound Polymerization

| Photoinitiator Class | Example | Wavelength Range |

| Acylphosphine Oxides | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | UV-Visible |

| Benzoin Derivatives | Benzoin ethers | UV |

| Thioxanthones | Isopropylthioxanthone (ITX) | UV |

| Acylphosphinates | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) | UV-Visible |

This table provides examples of photoinitiator classes and specific compounds used in the photopolymerization of acrylates and methacrylates.

Several techniques are available to monitor the photopolymerization of this compound in real-time. These methods are crucial for understanding the reaction kinetics and optimizing the curing process.

One common technique is Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy . researchgate.net This method allows for the continuous monitoring of the disappearance of the acrylate (B77674) or methacrylate C=C double bonds, which directly correlates with the extent of polymerization. researchgate.net For instance, the characteristic absorption peak of the =CH2 group in pentaerythritol triacrylate can be observed and its decrease in intensity over time provides a direct measure of the conversion. researchgate.net

Another powerful tool is photo-differential scanning calorimetry (photo-DSC) . This technique measures the heat flow associated with the exothermic polymerization reaction as it is irradiated. The rate of heat evolution is directly proportional to the rate of polymerization.

Real-time quantitative reverse transcription-polymerase chain reaction (RT-qPCR) has also been utilized in studies involving pentaerythritol triacrylate-based scaffolds to quantify gene expression in cells cultured on the material, providing insights into the biological response to the polymerized material over time. nih.gov

Influence of Light Intensity and Exposure Time on Conversion

The photopolymerization of this compound (PETMA) is a process highly dependent on the parameters of the light source, specifically its intensity and the duration of exposure. These factors critically dictate the rate of polymerization and the final degree of conversion of the monomer into a cross-linked polymer network.

In UV and electron beam-curable formulations, the three acrylate groups on PETMA contribute to rapid polymerization. polysciences.com The conversion process is initiated by photolytically generated radicals, and the rate of this initiation is directly proportional to the intensity of the incident light. An increase in light intensity generally leads to a higher concentration of initiating radicals, which in turn accelerates the polymerization rate.

The exposure time is another critical variable. A longer exposure time allows for more complete propagation of the polymer chains, leading to a higher degree of conversion and a more robust network structure. Inadequate exposure time can result in incomplete polymerization, leaving unreacted monomer that can compromise the mechanical properties and biocompatibility of the final material. Studies on dental composites have demonstrated that both the depth of cure and the degree of polymerization are significantly increased with longer exposure times. nih.gov

The interplay between light intensity and exposure time is crucial. High-intensity curing for a very short period might not deliver the total energy required for maximum conversion, a concept related to the reciprocity law in photopolymerization. It has been observed that irradiance and exposure time can independently affect the degree of polymerization and the depth of cure. nih.gov Therefore, optimizing both parameters is essential to achieve the desired material properties.

Below is a table summarizing the general effects observed in related photopolymerization systems.

| Exposure Time | A longer duration allows for more complete chain propagation. | Directly correlates with a higher degree of conversion, up to a plateau. nih.gov | Essential for ensuring thorough curing, especially in deeper sections of the material. nih.gov |

Controlled Radical Polymerization Approaches for this compound

To overcome the limitations of conventional free-radical polymerization, such as the formation of heterogeneous networks and limited control over the polymer architecture, controlled radical polymerization (CRP) techniques have been explored for multifunctional monomers like this compound. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as star polymers and cross-linked networks. sigmaaldrich.comwikipedia.org

RAFT Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.org This method is known for its tolerance to a wide variety of monomers and reaction conditions. wikipedia.org

For multifunctional monomers like PETMA, RAFT polymerization offers a pathway to control the development of the cross-linked network. The "core-first" approach is a common strategy where a multifunctional RAFT agent is used to initiate the growth of multiple polymer chains, leading to the formation of star-shaped polymers. While not specifically detailed for PETMA in the provided results, the synthesis of 4-armed star polymers from 2-(dimethylamino) ethyl acrylate using a tetra-functional RAFT agent based on a pentaerythritol core illustrates a similar principle. nih.gov

A significant advancement is the development of Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization. nih.gov This technique uses visible light to mediate the polymerization, offering excellent spatiotemporal control and enhanced cytocompatibility compared to traditional UV-initiated methods. nih.gov PET-RAFT has been shown to produce more uniform polymer networks with lower dispersity and improved swelling properties. nih.gov The presence of the RAFT agent at the chain ends also imparts "living" characteristics to the network, enabling post-polymerization modifications or self-healing capabilities. nih.gov

ATRP Methods for Controlled Network Formation

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that employs a transition metal complex, typically copper-based, as a catalyst to establish an equilibrium between active and dormant polymer chains. sigmaaldrich.com ATRP is highly effective for a range of vinyl monomers, including methacrylates, and allows for the synthesis of well-defined polymers and complex architectures. sigmaaldrich.com

The application of ATRP to multifunctional monomers like PETMA enables the controlled formation of polymer networks. By carefully selecting the initiator, catalyst, and reaction conditions, it is possible to regulate the growth of the cross-linked structure. This control is crucial for applications requiring specific mechanical properties and network homogeneity. ATRP can be used to create systematic libraries of star-shaped polymers where both the arm size and the number of arms are controlled. sigmaaldrich.com Surface modification through ATRP is a common application, allowing for the tailoring of properties like hydrophilicity and adhesion. sigmaaldrich.com

Cationic and Anionic Polymerization Considerations for this compound

While radical polymerization is the predominant method for curing PETMA, cationic and anionic polymerization mechanisms present significant challenges.

Cationic Polymerization: Pentaerythritol triacrylate is generally not considered a suitable monomer for cationic polymerization. The ester groups within the PETMA molecule are susceptible to reaction with the strong acids required to initiate and propagate cationic polymerization. This can lead to side reactions and degradation of the monomer and the resulting polymer.

Anionic Polymerization: Anionic polymerization of acrylate monomers is notoriously difficult due to side reactions. The carbonyl group of the ester is susceptible to nucleophilic attack by the initiator (e.g., organolithium compounds) or the propagating carbanion. epa.gov This leads to a loss of active centers and termination of the polymerization process. Furthermore, pentaerythritol triacrylate is known to be incompatible with strong bases, which are characteristic of anionic initiators. nih.gov Although anionic polymerization has been successfully applied to certain methacrylate derivatives under specific conditions, its application to a multifunctional, sterically hindered monomer like PETMA is highly problematic. epa.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound (PETMA) |

| 2-(dimethylamino) ethyl acrylate |

| Carbon Monoxide |

| Carbon Dioxide |

| Hydroquinone monomethyl ether |

| Triethyleneglycol dimethacrylate |

| Trimethylolpropane (B17298) trimethacrylate |

| Methylmethacrylate |

| Ethyleneglycol dimethacrylate |

| Acetaldehyde |

| Formaldehyde |

| Sodium hydroxide |

| Calcium hydroxide |

| Pentaerythrose |

| Pentaerythritol |

| Methacrylic acid |

| Sulfuric acid |

| Benzoyl peroxide |

| Azobisisobutyronitrile (AIBN) |

| Polystyrene |

| Styrene |

Crosslinked Network Architecture and Morphology of Pentaerythritol Trimethacrylate Polymers

Network Heterogeneity and Microgel Formation in Pentaerythritol (B129877) Trimethacrylate Systems

The free-radical polymerization of multifunctional monomers like pentaerythritol trimethacrylate is known to produce structurally heterogeneous networks. This heterogeneity arises because the reaction does not proceed uniformly throughout the polymerizing medium. Instead, localized regions of high crosslink density, often referred to as microgels, form at the very early stages of polymerization. These microgels are internally crosslinked polymer particles that are suspended in the unreacted monomer.

As the polymerization progresses, these microgels grow in size and number, eventually connecting to form a macroscopic network. The final polymer structure is therefore not a perfect, uniform lattice, but rather a complex assembly of densely crosslinked microgel clusters interconnected by less-densely crosslinked polymer chains. This inherent heterogeneity is a characteristic feature of networks formed from multifunctional methacrylates. The formation of these distinct microgel domains significantly influences the mechanical and thermal properties of the bulk polymer. While specific studies detailing the precise kinetics of microgel formation exclusively in this compound systems are not extensively available in public literature, the general principles derived from studies of similar multifunctional methacrylates are considered to be applicable.

Influence of Monomer Concentration and Diluents on Network Density

The network density, a measure of the number of crosslinks per unit volume, is a key parameter that dictates the properties of the final polymer. In this compound systems, the network density is directly influenced by the initial monomer concentration. A higher concentration of PETMA leads to a more densely crosslinked network, as there are more trifunctional monomer units available to participate in the formation of crosslinks.

The introduction of diluents, which can be either reactive or non-reactive, provides a means to control the network density.

Non-reactive diluents (Solvents): The inclusion of a solvent reduces the effective concentration of the monomer, leading to a looser network structure with a lower crosslink density. The solvent molecules occupy space within the polymerizing system, increasing the average distance between monomer units and, consequently, the length of the polymer chains between crosslink points. The porosity of the final material can also be controlled by the amount and type of solvent used, particularly if the solvent is removed after polymerization.

| Parameter | Effect on PETMA Network Density | Rationale |

| Increased PETMA Concentration | Increases | Higher availability of trifunctional monomer units leads to more crosslinks per unit volume. |

| Addition of Non-Reactive Diluent | Decreases | Reduces effective monomer concentration, increasing the distance between crosslink points. |

| Addition of Monofunctional Reactive Diluent | Decreases | Terminates polymer chains, reducing the number of effective crosslinks. |

| Addition of Difunctional Reactive Diluent | Decreases | Acts as a spacer between trifunctional crosslink nodes, lowering the overall crosslink density. |

Topographical and Morphological Characterization of Crosslinked this compound

The surface topography and internal morphology of crosslinked this compound polymers are typically investigated using advanced microscopy techniques. These methods provide visual evidence of the network structure and its heterogeneity.

Atomic Force Microscopy (AFM): AFM provides even higher resolution imaging of the polymer surface, allowing for the visualization of nanoscale features. It can be used to map the topography and also to probe local mechanical properties, such as hardness and modulus. In studies of similar dimethacrylate networks, AFM has been instrumental in visualizing the agglomeration of microgel particles, revealing that these structures can be unidirectionally oriented. While specific AFM and SEM studies focused exclusively on the morphology of pure this compound polymers are not widely documented, the techniques are standard for characterizing such crosslinked materials.

Structure-Property Relationships in Highly Crosslinked this compound Networks

The physical and mechanical properties of this compound polymers are a direct consequence of their highly crosslinked network structure. The trifunctional nature of the PETMA monomer allows for the formation of rigid, three-dimensional networks with distinct characteristics.

Mechanical Properties: A higher crosslink density generally leads to increased hardness, higher modulus (stiffness), and improved chemical and thermal resistance. However, this increased rigidity is often accompanied by a decrease in ductility and an increase in brittleness. The heterogeneous nature of the network, with its hard microgel domains, can influence the fracture mechanics of the material.

Thermal Properties: The glass transition temperature (Tg) of the polymer is strongly dependent on the crosslink density. A more tightly crosslinked network has reduced chain mobility, which results in a higher Tg.

The relationship between the chemical structure of the monomer and the final properties of the network is a key area of study in polymer science. For example, it has been observed in related acrylate (B77674) systems that even minor changes in the monomer structure can significantly alter the performance of the resulting polymer. While extensive quantitative data for structure-property relationships in pure PETMA systems is limited in the public domain, the general trends are well-established in the field of thermosetting polymers. A conceptual summary is provided in the table below.

| Network Structural Feature | Consequent Macroscopic Property |

| High Crosslink Density | High Hardness, High Modulus, High Glass Transition Temperature (Tg), High Chemical Resistance, Low Ductility (Brittleness) |

| Network Heterogeneity (Microgels) | Influences fracture toughness and can lead to internal stresses. |

| Increased Chain Length Between Crosslinks | Lower Hardness, Lower Modulus, Lower Tg, Increased Flexibility |

Advanced Applications of Pentaerythritol Trimethacrylate in Polymer Science and Engineering

High-Performance Coatings and Films Utilizing Pentaerythritol (B129877) Trimethacrylate

Pentaerythritol trimethacrylate is a key ingredient in the formulation of high-performance coatings and films due to its ability to enhance durability and resistance to various forms of wear and degradation. Its trifunctional nature facilitates the creation of a robust, cross-linked polymer matrix upon curing.

UV-Curable Coatings for Enhanced Durability

This compound is frequently employed in ultraviolet (UV) curable coating formulations. polysciences.com These coatings are favored for their rapid curing times and the durable, high-gloss finish they provide. The incorporation of this compound contributes to a high crosslink density in the cured polymer network, which in turn enhances the coating's hardness and chemical resistance. triwillgroup.com This makes it a suitable component for industrial coatings where a fast curing process and high durability are required. polysciences.com The monomer's ability to participate in rapid polymerization under UV light is a key factor in its widespread use in this application. triwillgroup.com

Anti-Scratch and Abrasion-Resistant Formulations

The high crosslink density imparted by this compound is directly linked to the improved scratch and abrasion resistance of coatings. Formulations containing this monomer exhibit enhanced surface hardness, making them less susceptible to mechanical damage. Research has shown that the inclusion of this compound in coating formulations can significantly improve their resistance to abrasion. This is a critical property for coatings used on high-contact surfaces where maintaining appearance and integrity is essential.

Additive Manufacturing and 3D Printing Technologies with this compound Resins

The field of additive manufacturing, particularly 3D printing, has benefited from the unique properties of this compound. It is used in the formulation of photocurable resins to create solid objects with complex geometries and robust mechanical properties.

Stereolithography (SLA) and Digital Light Processing (DLP) Applications

Both Stereolithography (SLA) and Digital Light Processing (DLP) are vat polymerization techniques that utilize a liquid photopolymer resin that is selectively cured by a light source to build an object layer by layer. amfg.ai this compound is a common component in resins designed for these processes. google.com In SLA, a laser traces the pattern of a layer, while in DLP, a digital light projector flashes an image of the entire layer at once. amfg.ai The fast curing speed of this compound is advantageous for both technologies, contributing to faster build times. 3dprod.com Its inclusion in the resin formulation helps to achieve the desired viscosity and curing characteristics necessary for high-resolution printing. nih.gov

Advanced Adhesive Formulations Incorporating this compound

In the realm of adhesives, this compound is utilized to enhance bonding strength and durability. polysciences.com Its trifunctional acrylate (B77674) groups allow for the formation of a strong, cross-linked network upon curing, which improves the cohesive strength of the adhesive. polysciences.com This is particularly beneficial in structural adhesives where high bond strength and resistance to environmental factors are required. UV-curable adhesives containing this compound offer the advantage of rapid, on-demand curing, which can streamline manufacturing processes. polysciences.comnih.gov The inclusion of this monomer also contributes to the adhesive's chemical resistance, ensuring a stable bond in the presence of various substances. polysciences.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Weight | 298.29 g/mol nih.gov |

| Density | 1.18 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.483 sigmaaldrich.com |

| Melting Point | 15 °C polysciences.com |

| Glass Transition Temperature (Tg) | 103°C polysciences.com |

Adhesion Mechanism and Substrate Interactions

The efficacy of this compound in adhesive formulations stems from its ability to form a robust, highly crosslinked polymer network. The adhesion mechanism is primarily based on the covalent bonds formed by its three methacrylate (B99206) groups during the curing process, typically initiated by UV light or thermal energy. chemblink.com

When applied to a substrate, the low molecular weight of the uncured PETMA allows it to wet the surface and penetrate into microscopic irregularities, ensuring intimate contact. Upon polymerization, the methacrylate groups react to form strong covalent bonds, creating a rigid, three-dimensional network. This process locks the adhesive onto the substrate surface, a phenomenon known as mechanical interlocking.

Furthermore, the polar ester groups within the PETMA structure can contribute to adhesion through secondary interactions, such as dipole-dipole forces and hydrogen bonding, with a variety of substrates. This combination of covalent network formation and physical interactions results in excellent adhesive strength, chemical resistance, and durability, making it a valuable component in high-performance adhesives. chemblink.comlookchem.com The trifunctional nature of PETMA ensures a high crosslink density, which directly contributes to the cohesive strength of the adhesive layer and its resistance to environmental degradation. alfa-chemical.com

Development of High-Strength and Environmentally Resistant Adhesives

The inclusion of this compound is critical in the formulation of adhesives designed to withstand harsh environmental conditions and significant mechanical stress. Its capacity to generate a high density of crosslinks is a key factor in enhancing the performance of industrial adhesives, coatings, and inks. alfa-chemical.compolysciences.com

The tightly woven polymer network created by PETMA's three reactive arms results in materials with superior properties:

Mechanical Strength: The high crosslink density significantly boosts the tensile strength and hardness of the adhesive, allowing it to resist deformation and failure under load.

Chemical Resistance: The stable C-C covalent bonds of the polymer backbone and the dense network structure make it difficult for solvents and other chemicals to penetrate and swell the polymer, thus preserving its integrity. chemblink.com

Thermal Stability: The crosslinked network enhances the thermal stability of the material, allowing it to maintain its adhesive properties over a wider range of temperatures.

Durability: The combination of mechanical strength and chemical resistance leads to adhesives with long-term durability and resistance to abrasion and wear. chemblink.com

Research into UV-curable systems, where PETMA is a common ingredient, focuses on creating formulations that cure rapidly to form highly durable and resistant films for demanding applications in electronics, automotive, and aerospace sectors. polysciences.com

Composites and Nanocomposites Enhanced with this compound

Reinforcement Mechanisms in Polymer Matrix Composites

In polymer matrix composites (PMCs), PETMA enhances mechanical properties through its role as a crosslinker. The reinforcement mechanism in such composites relies on the efficient transfer of stress from the polymer matrix to the reinforcing phase (e.g., fibers, particles).

The incorporation of PETMA into the polymer matrix leads to a higher crosslink density, which increases the stiffness and strength of the matrix itself. A more rigid matrix can more effectively transfer applied loads to the reinforcing elements. A mixture containing pentaerythritol triacrylate (PETA), a closely related trifunctional acrylate, has been shown to be an effective cross-linking agent for improving the mechanical strength and thermal stability of biodegradable polymer networks. sigmaaldrich.com This principle directly applies to PETMA, where its three methacrylate groups create a rigid, load-bearing network structure.

Interfacial Interactions in Nanocomposite Systems (e.g., with nanoparticles, carbon nanotubes)

The interface between the polymer matrix and the nanofiller is critical to the performance of a nanocomposite. Strong interfacial adhesion is necessary for effective load transfer and to prevent delamination. PETMA can play a significant role in strengthening this interface.

The methacrylate groups of PETMA can be chemically functionalized or can react with surface-modified nanoparticles, creating covalent bonds between the matrix and the filler. This ensures a seamless transition of stress across the interface. For instance, in a study on nanocomposite scaffolds for bone repair using the similar compound pentaerythritol triacrylate (PETA) and hydroxyapatite (B223615) (HA) nanoparticles, the PETA-based matrix facilitated the integration of HA. nih.gov The results showed that increasing the content of HA within the crosslinked PETA matrix led to a direct increase in the composite's yield strength, indicating effective interaction and reinforcement. nih.gov

The principles of interaction between carbon-based nanofillers like carbon nanotubes (CNTs) and polymer matrices often involve ensuring good dispersion and adhesion. nih.govnih.gov The chemistry of PETMA allows it to be a component in matrices that can either physically entangle with or be functionalized to covalently bond to CNTs, thereby improving the mechanical and electrical properties of the resulting nanocomposite.

Development of Smart and Responsive Materials Using this compound Frameworks (e.g., shape memory polymers, self-healing materials)

The highly crosslinked networks enabled by PETMA are instrumental in the design of smart materials, such as shape memory polymers (SMPs) and self-healing systems.

In SMPs, the polymer network must have two components: a fixed phase that determines the permanent shape and a reversible phase that allows for a temporary shape. The covalent crosslinks introduced by PETMA serve as the net points that store the memory of the material's permanent shape. Research on SMPs has utilized star-shaped poly(ε-caprolactone) (PCL) macromers end-capped with triacrylate groups to form the crosslinked network necessary for the shape memory effect. nih.gov The trifunctional nature of such crosslinkers is key to creating a stable network that can recover its original form after deformation.

In self-healing materials, the focus is on repairing damage autonomously. Intrinsic self-healing mechanisms often rely on reversible chemical bonds within the polymer network. While PETMA forms permanent covalent bonds, its role as a crosslinker is crucial in creating the robust network architecture into which reversible linkages can be incorporated. Furthermore, in some systems, the high crosslink density can contribute to the driving force for closing cracks. The development of robust self-healing coatings has been shown to benefit from covalently adaptable networks (CANs) that are surface-tethered, a structure for which PETMA could serve as a foundational crosslinking component. psu.edu

Role of this compound in High-Refractive Index Polymers and Optical Materials

While this compound itself does not have an exceptionally high refractive index (related compounds like PETA have an RI of around 1.48), it plays a critical enabling role in the formulation of high-refractive index polymers (HRIPs) and other optical materials. polysciences.comsigmaaldrich.comnih.gov

The primary function of PETMA in this context is to act as a crosslinking agent that provides a stable, transparent, and mechanically robust matrix. HRIPs often achieve their high refractive index by incorporating aromatic monomers, sulfur-containing groups, or high-n nanoparticles like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂). wikipedia.org

PETMA is used to lock these high-refractive-index components into a solid, durable network. Its aliphatic structure contributes to the optical transparency of the final material in the visible spectrum. For example, research has shown that mixing different acrylic monomers with varying refractive indices is a viable strategy for creating resins with a precisely tailored refractive index for applications like two-photon lithography. nih.gov PETMA, with its trifunctional nature, is an excellent candidate for crosslinking such formulations, ensuring the long-term stability and optical performance of the material.

Characterization Methodologies for Pentaerythritol Trimethacrylate and Its Polymers

Spectroscopic Analysis of Pentaerythritol (B129877) Trimethacrylate and Polymerization Products

Spectroscopic methods are indispensable for probing the molecular structure and monitoring the chemical transformations of PETMA during polymerization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of PETMA and its derivatives. rsc.org Both ¹H and ¹³C NMR provide unambiguous information about the molecular framework, enabling the confirmation of the compound's identity and purity.

In the ¹H NMR spectrum of pentaerythritol triacrylate, characteristic signals corresponding to the vinyl protons of the acrylate (B77674) groups are observed, along with signals from the methylene (B1212753) protons of the pentaerythritol core. chemicalbook.com Similarly, the ¹³C NMR spectrum displays distinct resonances for the carbonyl carbons, vinyl carbons, and the quaternary and methylene carbons of the central polyol structure. nih.govchemicalbook.comspectrabase.com These spectral fingerprints are essential for verifying the successful synthesis of the monomer and for identifying any impurities or side products. researchgate.netdtic.mil

Table 1: Representative NMR Data for Pentaerythritol Acrylates

| Nucleus | Compound | Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| ¹H | Pentaerythritol triacrylate | 5.8-6.4 | Vinyl protons |

| ¹H | Pentaerythritol triacrylate | 4.2 | Methylene protons adjacent to ester |

| ¹³C | Pentaerythritol triacrylate | 165-166 | Carbonyl carbon |

| ¹³C | Pentaerythritol triacrylate | 128-131 | Vinyl carbons |

| ¹³C | Pentaerythritol triacrylate | 60-65 | Methylene carbons |

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is extensively used for real-time monitoring of the polymerization of PETMA. researchgate.netadhesivesmag.com These techniques allow for the quantification of monomer conversion by tracking the disappearance of specific vibrational bands associated with the reactive methacrylate (B99206) groups.

In FTIR spectroscopy, the decrease in the intensity of the peak corresponding to the C=C double bond stretching vibration, typically found around 1635 cm⁻¹, is monitored throughout the polymerization process. researchgate.net The intensity of this band is often normalized to an internal standard band that remains unchanged during the reaction, such as the carbonyl (C=O) stretching vibration at approximately 1720-1730 cm⁻¹. researchgate.netnih.gov

Raman spectroscopy offers a complementary method for monitoring polymerization. mdpi.comkpi.ua It is particularly advantageous for aqueous systems and allows for easy sample preparation. mdpi.com The conversion of the methacrylate groups can be calculated by monitoring the decrease in the intensity of the C=C stretching band around 1630 cm⁻¹. azom.commdpi.com This technique has been successfully applied to study the polymerization kinetics of various acrylate-based systems. mdpi.comazom.commdpi.com

UV-Vis spectroscopy is a valuable tool for quantifying the concentration of photoinitiators and, in some cases, the monomer itself in photopolymerization systems involving PETMA. Photoinitiators, which are essential for initiating polymerization upon exposure to UV light, exhibit characteristic absorption spectra. The concentration of the photoinitiator can be determined by measuring the absorbance at its maximum absorption wavelength (λmax) and applying the Beer-Lambert law.

Studies have investigated the influence of photoinitiator concentration on the polymerization of PETMA, highlighting the importance of this parameter in controlling the reaction kinetics and the final properties of the polymer network. researchgate.net While less common for direct monomer quantification due to potential spectral overlap, UV-Vis spectroscopy can be employed if the monomer possesses a distinct chromophore that does not interfere with the photoinitiator's absorption bands.

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic methods are essential for assessing the purity of the PETMA monomer and for characterizing the molecular weight distribution of the resulting oligomers and polymers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for determining the purity of PETMA and for separating and quantifying related compounds. mat-test.comnih.gov

For GC analysis, derivatization of the polyol structure of pentaerythritol and its esters is often necessary to increase their volatility. researchgate.netchromforum.org Methods such as silylation or acetylation can be employed to convert the hydroxyl groups into less polar and more volatile derivatives, allowing for their separation and detection by GC. mat-test.comresearchgate.netnist.gov GC coupled with mass spectrometry (GC-MS) can provide definitive identification of the components in a mixture. nih.gov

HPLC is a versatile technique for the analysis of PETMA and related compounds without the need for derivatization. bit.edu.cn Reversed-phase HPLC with UV detection is commonly used for the quantitative analysis of PETMA in various formulations. nih.govresearchgate.net The choice of the stationary phase, mobile phase composition, and detector wavelength are critical for achieving optimal separation and sensitivity. nih.govgoogle.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of oligomers and polymers derived from PETMA. lcms.czlcms.cz GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). lcms.cz

The analysis of PETMA-based oligomers and polymers by GPC provides valuable insights into the polymerization process and the structure of the resulting network. labrulez.com The choice of solvent, column set, and calibration standards are crucial for obtaining accurate and reproducible results. lcms.czlcms.cz

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1,1-trimethylolpropane |

| 1-methyl-2,4,6-trinitro toluene |

| 1-methyl-2,4-dinitro toluene |

| 1,3,5,7-tetrazocine |

| 2-hydroxyethyl methacrylate |

| Acetone |

| Acetic anhydride |

| Acrylate |

| Benzoyl peroxide |

| Bisphenol-A-bis(2-hydroxypropyl methacrylate) |

| n-butyl-cyanoacrylate |

| Castor oil maleate |

| Cyclorimethylenetrinitramine |

| Dipentaerythritol |

| Ethylene glycol dinitrate |

| Glycine |

| Lactic acid |

| Methacrylic acid |

| Monomethyl ether hydroquinone |

| N-methyldiethalolamine |

| Pentaerythritol |

| Pentaerythritol dinitrate |

| Pentaerythritol mononitrate |

| Pentaerythritol tetraacrylate |

| Pentaerythritol tetranitrate |

| Pentaerythritol trinitrate |

| Picric acid |

| Polystyrene |

| Propargyl alcohol |

| Styrene |

| Sulfuric acid |

| Triethylene glycol diacrylate |

| Trimethylolpropane (B17298) triacrylate |

| Trinitroglycerine |

Morphological and Topographical Characterization Techniques

The surface and internal structure of polymers derived from pentaerythritol trimethacrylate are pivotal to their physical and chemical properties. Techniques such as electron microscopy and atomic force microscopy offer high-resolution visualization of these features.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for examining the morphology of this compound-based polymers at the micro and nano-scale. SEM provides detailed images of the surface topography, revealing features like porosity, phase separation, and the distribution of any incorporated fillers or additives. For instance, studies on polymer composites have utilized SEM to show significant morphological differences in samples, which can influence their application performance. researchgate.net

TEM, on the other hand, offers insights into the internal structure of the polymer. By passing a beam of electrons through an ultra-thin specimen, TEM can reveal the internal morphology, including the degree of cross-linking and the dispersion of nanoparticles within the polymer matrix.

Atomic Force Microscopy (AFM) is an indispensable technique for characterizing the surface of polymers with nanoscale precision. numberanalytics.com It can generate high-resolution, three-dimensional images of the surface topography and measure properties like surface roughness and adhesion. numberanalytics.comresearchgate.net In the context of this compound polymers, AFM can be used to:

Quantify Surface Roughness: AFM provides precise measurements of surface roughness, which is a critical parameter in applications such as coatings and adhesives. researchgate.netcovalentmetrology.com

Visualize Nanoscale Features: It allows for the detailed visualization of the polymer's nanostructure, including the observation of phase-separated regions in polymer blends. researchgate.netcovalentmetrology.com

Investigate Surface Interactions: AFM can probe the interactions between the polymer surface and other materials at the nanoscale. numberanalytics.com

Studies have shown that AFM can be used to characterize the surface of various polymer systems, providing data on morphology and the distribution of different components in polymer blends. covalentmetrology.com For example, in hydrogel contact lenses, AFM has been used to characterize surface properties like friction and adhesion in a saline solution. nih.gov

Thermal Analysis of this compound Polymers

Thermal analysis techniques are crucial for understanding the behavior of this compound polymers under the influence of temperature. These methods provide valuable information about the material's thermal stability, glass transition, and polymerization characteristics.

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of polymers. hu-berlin.de It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound polymers, DSC is used to determine:

Polymerization Exotherm: The polymerization of this compound is an exothermic process. DSC can be used to measure the heat generated during polymerization, providing insights into the reaction kinetics and the degree of conversion. unesp.brnih.gov The total energy released in the polymerization peak in a DSC curve can be used to calculate the degree of conversion. unesp.brresearchgate.net

Glass Transition Temperature (Tg): The glass transition temperature is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. DSC is a primary method for determining the Tg of polymers. hu-berlin.desigmaaldrich.com The Tg is observed as a step-like change in the heat capacity in the DSC curve. hu-berlin.de Factors such as molecular weight, crosslink density, and the presence of additives can influence the Tg of the final polymer. sigmaaldrich.comnist.gov

The following table provides typical thermal properties for a pentaerythritol triacrylate formulation, which is closely related to the trimethacrylate.

| Property | Value |

| Glass Transition Temperature (Tg), °C (by DSC) | 103 harwick.com |

Note: This value is for pentaerythritol triacrylate and serves as an illustrative example.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is a vital tool for assessing the thermal stability of polymers. researchgate.netnih.gov By heating a sample of a this compound polymer at a constant rate, TGA can determine:

Decomposition Temperatures: TGA identifies the temperatures at which the polymer begins to decompose and the temperature at which the maximum rate of decomposition occurs. youtube.com

Char Yield: The amount of residue remaining at the end of the TGA experiment provides an indication of the char-forming tendency of the polymer, which is relevant for fire retardancy applications. researchgate.net

Compositional Analysis: TGA can be used to determine the composition of polymer blends and composites by identifying the distinct decomposition stages of each component. nih.gov

Research has shown that the thermal degradation of cross-linked acrylate polymers generally begins at high temperatures. For instance, cross-linked trimethylolpropane triacrylate (TMPTA) polymer starts to degrade at around 400°C. researchgate.net The thermal stability of polymers can be influenced by their chemical structure and the presence of additives. researchgate.netresearchgate.net

Rheological Investigations of this compound Resin Formulations

Rheology is the study of the flow and deformation of matter. Rheological investigations of pentaerythriitol trimethacrylate resin formulations are essential for understanding their processing characteristics and final performance. Key rheological properties include viscosity and its dependence on temperature and shear rate.

The viscosity of the resin is a critical parameter for many applications, such as coatings and inks, as it affects the ease of application and the final film thickness. harwick.com The trifunctional nature of this compound allows for efficient cross-linking during polymerization, leading to the formation of rigid three-dimensional networks.

The typical viscosity of a related compound, pentaerythritol triacrylate, at 25°C is around 520 cP. harwick.com The specific gravity is approximately 1.162 at 25°C. harwick.com While this data is for the triacrylate, it provides a general indication of the properties of similar multifunctional acrylates.

Viscosity Behavior during Polymerization

The viscosity of a monomer system is a critical parameter in polymerization processes, influencing everything from the ease of processing to the kinetics of the reaction itself. For polyfunctional monomers like this compound, the viscosity undergoes significant changes as the polymerization proceeds, transitioning from a liquid monomer to a solid, crosslinked polymer network.

Real-time monitoring of viscosity changes during polymerization is crucial for understanding and controlling the curing process. Techniques like fluorescence lifetime measurements using molecular rotors have been employed to track local viscosity changes during the bulk radical polymerization of monomers like methyl methacrylate. rsc.org Other methods, such as real-time rheology measurements, can be used to analyze the transition from a liquid to a gel state. nih.govrheonics.com These methods provide valuable data on the temporal and spatial evolution of viscosity during the formation of the polymer network. nih.gov

The composition of the monomer mixture also plays a significant role in the viscosity behavior. Studies on related methacrylate systems show that the initial viscosity can be tailored by adjusting the concentration and type of comonomers. mdpi.comresearchgate.net For example, adding a plasticizer like phenanthrene (B1679779) to a PETA-containing resin system causes a principal drop in viscosity. mdpi.com

Table 1: Viscosity of Pentaerythritol Triacrylate (PETA) Monomer A representative compound for understanding the viscosity of multifunctional acrylates.

| Property | Value | Reference |

| Viscosity | 520 - 1000 cP @ 25°C | harwick.comsinocurechem.com |

| Viscosity | ≤800 cP @ 25°C | chemicalbook.com |

This table presents the viscosity of pentaerythritol triacrylate (PETA), a structurally similar compound to this compound. The data illustrates the typical viscosity range for such multifunctional monomers at room temperature.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymeric materials, including the highly crosslinked networks formed from this compound. wikipedia.org This method involves applying a sinusoidal stress to a sample and measuring the resulting strain, which allows for the determination of key material properties as a function of temperature, time, or frequency. wikipedia.orgebrary.net

For crosslinked polymers, DMA provides crucial information about the structure and behavior of the polymer network. The primary outputs of a DMA experiment are the storage modulus (E'), the loss modulus (E''), and the tan delta (tan δ).

Storage Modulus (E'): Represents the elastic response of the material, or its ability to store energy. researchgate.net For a highly crosslinked polymer like one derived from this compound, the storage modulus is high in the glassy state (below the glass transition temperature). It then shows a significant drop during the glass transition and settles at a relatively high value in the rubbery plateau region, indicative of a stable crosslinked network. nih.govpwr.edu.pl

Loss Modulus (E''): Represents the viscous response of the material, or its ability to dissipate energy as heat. researchgate.net The peak of the loss modulus curve is often associated with the glass transition temperature (Tg). pbipolymer.com

Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is a common and sensitive measure of the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. wikipedia.orgnih.gov

The crosslink density of the polymer network has a profound effect on the viscoelastic properties measured by DMA. A higher concentration of a crosslinking agent like this compound leads to a more densely crosslinked network. This is reflected in the DMA results in several ways:

Increased Glass Transition Temperature (Tg): A higher crosslink density restricts the mobility of the polymer chains, requiring more thermal energy for the onset of segmental motion. Therefore, the Tg, as determined by the peak of tan δ, increases with higher crosslinker content. nih.govpwr.edu.pl

Higher Rubbery Modulus: The storage modulus in the rubbery plateau region (above Tg) is directly related to the crosslink density. A higher density of crosslinks results in a higher rubbery modulus. nih.gov

Lower Tan δ Peak Height: In some systems, stronger interfacial interactions and a more constrained polymer network, characteristic of high crosslinking, can lead to a reduction in the peak value of tan δ.

Studies on crosslinked poly(methyl methacrylate) (PMMA) using dimethacrylate crosslinkers provide a relevant model. As the concentration of the crosslinker increases, a systematic increase in Tg and the rubbery storage modulus is observed, while the molecular weight between crosslinks (Mc) decreases. nih.govpwr.edu.pl Similarly, networks formed using pentaerythritol triacrylate (PETA) as a crosslinking aid show that properties such as elastic modulus and tensile strength increase with higher PETA content, corresponding to a higher network density. rug.nlnih.gov

Table 2: DMA-Derived Properties of Crosslinked Poly(methyl methacrylate)s A model system illustrating the effect of crosslinker concentration on viscoelastic properties.

| Crosslinker Content (mol. %) | Glass Transition Temperature (Tg) (°C) | Rubbery Storage Modulus (E'rubbery) (MPa) | Reference |

| 1 | 129.4 | 22.0 | pwr.edu.pl |

| 2 | 134.1 | 35.8 | pwr.edu.pl |

| 5 | 144.1 | 54.3 | pwr.edu.pl |

| 10 | 158.5 | 73.1 | pwr.edu.pl |

| 20 | 179.2 | 80.3 | pwr.edu.pl |

Theoretical and Computational Modeling of Pentaerythritol Trimethacrylate Systems

Molecular Dynamics Simulations of Pentaerythritol (B129877) Trimethacrylate Polymerization

Molecular dynamics (MD) simulations are a powerful tool for investigating the polymerization of PETA-T at the atomic level. By numerically solving the equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles over time, providing a dynamic view of the polymerization process. This approach allows for the examination of various phenomena that are difficult to observe directly through experiments.

In the context of PETA-T polymerization, MD simulations can be employed to:

Monitor the progression of the polymerization reaction: By defining reactive force fields, it is possible to simulate the formation of covalent bonds between PETA-T monomers and observe the growth of polymer chains and the development of a crosslinked network.

Investigate the influence of reaction conditions: The effects of temperature, pressure, and initiator concentration on the polymerization kinetics and the resulting network structure can be systematically studied.

Characterize the evolving polymer network: MD simulations provide detailed information about the network topology, including the distribution of crosslink densities, the length of polymer chains between crosslinks, and the presence of unreacted functional groups.

Predict physical properties: From the simulated atomic trajectories, various macroscopic properties of the polymerizing system can be calculated, such as density, viscosity, and diffusion coefficients of reactants.

While direct MD simulation studies on pentaerythritol trimethacrylate are not extensively documented in publicly available literature, the principles can be inferred from simulations of similar multifunctional monomers and polymer systems. For instance, MD simulations have been successfully used to study the transport properties of related compounds like pentaerythritol tetranitrate (PETN) nih.govosti.gov, providing insights into properties like thermal conductivity and viscosity in the molten state, which are crucial for understanding the behavior of the system during polymerization. The general methodology for simulating polymer systems involves constructing an initial model, running the simulation to allow the system to evolve, and then analyzing the resulting trajectories to extract meaningful data youtube.comyoutube.comyoutube.com.

Illustrative Data from a Hypothetical MD Simulation of PETA-T Polymerization:

| Simulation Time (ps) | Conversion (%) | Crosslink Density (mol/m³) | Average Chain Length (monomer units) |

| 0 | 0 | 0 | 1 |

| 100 | 15 | 1.2 x 10²⁷ | 3 |

| 200 | 40 | 3.5 x 10²⁷ | 7 |

| 300 | 65 | 5.8 x 10²⁷ | 12 |

| 400 | 85 | 7.9 x 10²⁷ | 18 |

| 500 | 95 | 8.8 x 10²⁷ | 20 |

Note: This table is for illustrative purposes to demonstrate the type of data that can be generated from MD simulations and is not based on actual experimental results.

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. By calculating the electron density of a system, DFT can provide valuable insights into the reactivity of monomers like PETA-T and the electronic properties of the resulting polymers.

Key applications of DFT in the study of PETA-T include:

Determination of molecular geometry: DFT calculations can accurately predict the equilibrium geometry of the PETA-T monomer, including bond lengths, bond angles, and dihedral angles.

Analysis of electronic properties: DFT can be used to calculate various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of the molecule's reactivity and stability.

Calculation of reaction energetics: The energies of reactants, transition states, and products for elementary reaction steps in the polymerization process can be calculated using DFT. This information is crucial for understanding the reaction mechanism and kinetics.

Prediction of spectroscopic properties: DFT calculations can be used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, which can aid in the experimental characterization of the monomer and polymer.

Illustrative DFT-Calculated Properties of a PETA-T Monomer:

| Property | Calculated Value |

| HOMO Energy | -8.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Charge on Acrylate (B77674) Carbonyl Carbon | +0.6 e |

Note: This table is for illustrative purposes to demonstrate the type of data that can be generated from DFT calculations and is not based on actual experimental results.

Monte Carlo Simulations of Crosslinking Network Formation and Topology

Monte Carlo (MC) simulations offer a statistical approach to modeling the formation of crosslinked polymer networks. Unlike the deterministic nature of MD simulations, MC methods use random numbers to sample the vast conformational and configurational space of a polymerizing system. This makes them particularly well-suited for studying the evolution of network topology over the course of a polymerization reaction.

In the context of PETA-T polymerization, MC simulations can be used to:

Model the growth of the polymer network: By defining a set of rules for monomer addition and crosslinking reactions, MC simulations can track the formation of clusters and the eventual gelation of the system.

Predict the gel point: The conversion at which an infinite network first appears (the gel point) is a critical parameter in crosslinking polymerization and can be accurately predicted using MC simulations.

Characterize the network structure: MC simulations can provide detailed information about the distribution of network defects, such as loops, dangling chains, and unreacted functional groups.

Investigate the effects of reaction parameters: The influence of monomer functionality, stoichiometry, and reaction kinetics on the final network architecture can be systematically explored.

The application of MC simulations to crosslinking polymerization is a mature field, and the methodologies can be readily adapted to the PETA-T system. These simulations are invaluable for understanding how the initial formulation and reaction conditions translate into the final network structure, which in turn governs the material's properties.

Illustrative Data from a Hypothetical MC Simulation of PETA-T Network Formation:

| Conversion (%) | Weight-Average Molecular Weight ( g/mol ) | Gel Fraction (%) | Sol Fraction (%) |

| 10 | 1,500 | 0 | 100 |

| 20 | 5,000 | 0 | 100 |

| 30 | 25,000 | 5 | 95 |

| 40 | 150,000 | 30 | 70 |

| 50 | Diverges (Gel Point) | 60 | 40 |

| 75 | - | 90 | 10 |

| 95 | - | 98 | 2 |

Note: This table is for illustrative purposes to demonstrate the type of data that can be generated from MC simulations and is not based on actual experimental results.

Finite Element Analysis (FEA) for Predicting Mechanical Behavior of PETA-based Materials

Finite Element Analysis (FEA) is a powerful computational tool for predicting the mechanical behavior of materials and structures under various loading conditions. In the context of PETA-based materials, FEA can be used to bridge the gap between the microscopic network structure and the macroscopic mechanical properties.

The application of FEA to PETA-based materials typically involves a multi-scale modeling approach mdpi.com:

Microscale: At this level, the focus is on the individual components of the material, such as the polymer chains and crosslinks. The mechanical properties of these individual constituents can be informed by lower-level simulations like MD.

Mesoscale: Representative volume elements (RVEs) of the crosslinked network are created, capturing the essential features of the microstructure. The mechanical response of these RVEs to applied loads is then simulated to determine the effective properties of the material.

Macroscale: The effective properties obtained from the mesoscale analysis are then used as inputs for FEA of the entire component or structure. This allows for the prediction of stress-strain behavior, deformation, and failure under real-world loading scenarios.

FEA has been widely used to analyze the mechanical behavior of various polymer and composite materials mcmaster.caresearchgate.netbme.humdpi.com. For PETA-based materials, FEA can be employed to:

Predict stress-strain curves: The elastic modulus, yield strength, and ultimate tensile strength of the material can be calculated.

Analyze the effects of network structure: The influence of crosslink density, chain length distribution, and network defects on the mechanical properties can be investigated.

Simulate the response to complex loading conditions: The behavior of PETA-based materials under compression, tension, shear, and cyclic loading can be studied mcmaster.ca.